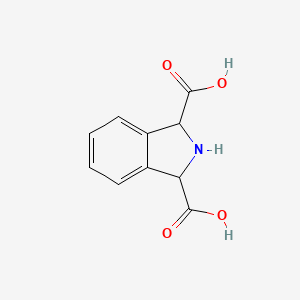

Isoindoline-1,3-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H9NO4/c12-9(13)7-5-3-1-2-4-6(5)8(11-7)10(14)15/h1-4,7-8,11H,(H,12,13)(H,14,15) |

InChI Key |

CAVUCPFWSPGGBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(NC(C2=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Isoindoline 1,3 Dicarboxylic Acid and Its Analogues

Classical Approaches to Isoindoline-1,3-dicarboxylic Acid Core Synthesis

The traditional methods for synthesizing the this compound core primarily revolve around the use of phthalic anhydride (B1165640) and its derivatives as starting materials. These methods are well-established and continue to be widely employed due to their simplicity and the ready availability of the precursors.

Condensation Reactions with Phthalic Anhydride Derivatives

The condensation of phthalic anhydride with amino acids or their equivalents represents a direct and efficient route to N-substituted isoindoline-1,3-diones, which are immediate precursors to the corresponding dicarboxylic acids. nih.govresearchgate.net This reaction typically proceeds by heating the reactants in a suitable solvent, such as glacial acetic acid. nih.govgsconlinepress.com For instance, the reaction of phthalic anhydride with glycine (B1666218) in refluxing glacial acetic acid yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid. nih.gov Similarly, various substituted phthalic anhydrides, including nitro- and halogenated derivatives, can be condensed with compounds containing active methylene (B1212753) groups, like benzoylacetic ester, in the presence of acetic anhydride and triethylamine. nasa.govnasa.gov

The reaction conditions can be modulated to influence the outcome. For example, the condensation of 1,8-naphthalic anhydride with 4-nitro-1,2-diaminobenzene in acetic acid yields a different product than when the reaction is carried out in DMF. researchgate.net The choice of solvent and catalyst can be critical in achieving the desired product in high yield.

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Phthalic anhydride, Glycine | Glacial Acetic Acid | 2-(1,3-dioxoisoindolin-2-yl)acetic acid | 97 | nih.gov |

| Phthalic anhydride, 2-hydrazinyl-2-oxo-N-phenylacetamide | Glacial Acetic Acid | Isoindoline-1,3-dione derivative | - | gsconlinepress.com |

| Phthalic anhydride, N-arylbenzenecarboximidamides | Benzene (reflux) | 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | - | mdpi.com |

| 3- or 4-nitrophthalic anhydride, Benzoylacetic ester | Acetic anhydride, Triethylamine | Nitro-substituted 3-methylene phthalide (B148349) derivative | 40-75 | nasa.gov |

Amidation and Acylation Strategies for Isoindoline-1,3-dione Intermediates

Once the isoindoline-1,3-dione (phthalimide) core is established, further functionalization can be achieved through amidation and acylation reactions. These strategies allow for the introduction of a wide variety of substituents at the nitrogen atom, leading to a diverse array of this compound analogues.

Amidation reactions often involve the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBT) to facilitate the formation of an amide bond between the phthalimide (B116566) derivative and an amine. For example, 2-(1,3-dioxoisoindolin-2-yl)acetic acid can be coupled with 3- or 4-(aminomethyl)pyridine (B121137) using EDC and HOBT in chloroform (B151607) to produce the corresponding amides. nih.gov

Acylation reactions provide another avenue for derivatization. Phthalimide itself can be N-alkylated with various halo-compounds in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. nih.gov This method has been used to synthesize a series of N-acetylpiperazine aryl derivatives of isoindoline-1,3-dione. nih.gov

Advanced Synthetic Transformations Leading to Functionalized Isoindolines

Modern synthetic chemistry has introduced more sophisticated methods for the construction of functionalized isoindoline (B1297411) scaffolds, offering greater control over stereochemistry and enabling the synthesis of more complex molecular architectures.

Organometallic Coupling Reactions (e.g., Organozinc Halides)

Organometallic coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. While direct application to the synthesis of the this compound core is less common, the functionalization of isoindoline derivatives can be achieved using these methods. Organozinc halides, for example, are known to participate in cross-coupling reactions catalyzed by transition metals like palladium or copper. organicreactions.org This allows for the introduction of various organic fragments onto a pre-existing isoindoline scaffold, provided a suitable handle (e.g., a halogen atom) is present on the ring. The use of functionalized organozinc reagents is particularly advantageous as they are compatible with a wide range of functional groups, minimizing the need for protection-deprotection steps. organicreactions.org

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is another highly versatile method for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including those containing heterocyclic cores. libretexts.orgpressbooks.pub

Brønsted Acid-Catalyzed Intramolecular Hydroamidation

Brønsted acid catalysis offers a powerful and atom-economical approach to the synthesis of substituted isoindolines. The intramolecular hydroamidation of terminal alkynes catalyzed by bis(trifluoromethane)sulfonimide (Tf2NH) in the presence of a silane (B1218182) has been shown to produce cis-1,3-disubstituted isoindolines in high yields and with excellent diastereoselectivity. nih.govrsc.org This method provides a direct route to functionalized isoindoline cores from readily available starting materials.

Similarly, the cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen atom can be catalyzed by strong Brønsted acids like triflic acid or sulfuric acid to form pyrrolidines and piperidines, demonstrating the utility of this approach for constructing nitrogen-containing heterocycles. nih.gov Spiro-isoindolinones can also be synthesized via a Brønsted acid-catalyzed reaction of enamides with 3-hydroxy-isoindolinones. chemrxiv.org

| Catalyst | Reactants | Product | Yield (%) | Diastereomeric Ratio | Reference |

| Tf2NH, Et3SiH | Terminal alkyne | cis-1,3-disubstituted isoindoline | up to 98 | up to 99:1 | nih.govrsc.org |

| p-Toluene sulfonic acid | Enamide, 3-hydroxy-isoindolinone | Spiroisindolinone | up to 97 | >98:<2:0:0 | chemrxiv.org |

| Triflic Acid | Phthalimide, Di-p-tolyl ether | Spiro[isoindoline-1,9'-xanthen]-3-one | - | - | nih.gov |

Multicomponent Reaction Pathways (e.g., "One-Pot" Formylbenzoic Acid Condensations)

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the starting materials. researchgate.netnih.govmdpi.com These reactions are characterized by their high atom and step economy, making them attractive for the rapid generation of molecular diversity. mdpi.com

A notable example is the one-pot, three-component reaction for the synthesis of 2,3-disubstituted isoindolin-1-ones. This is achieved by heating a mixture of 2-formylbenzoic acid, a cyclic six-membered β-dicarbonyl compound, and a benzylamine (B48309) under solvent-free conditions, affording the desired products in good to excellent yields. researchgate.net This approach demonstrates the power of MCRs to construct the isoindoline core with a high degree of substitution in a single step. The Passerini and Ugi reactions are other prominent examples of isocyanide-based MCRs that are widely used in combinatorial chemistry for the synthesis of diverse scaffolds. nih.govmdpi.com

Enzyme-Mediated Dynamic Kinetic Resolution for Stereoselective Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoconvergent synthesis of chiral molecules from racemic starting materials. princeton.edu This approach combines the rapid, continuous racemization of the starting material with a highly stereoselective reaction, allowing for a theoretical yield of 100% for a single enantiomer. princeton.edu

In the context of isoindoline carboxylic acids, enzyme-mediated DKR has proven to be an effective method for achieving high levels of stereoselectivity. A notable example is the asymmetric synthesis of optically active isoindoline carbamates from racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester. nih.gov This process utilizes a lipase (B570770) from Pseudomonas cepacia (PSL) as a biocatalyst. The enzyme selectively catalyzes the alkoxycarbonylation of one enantiomer, while the unreacted enantiomer is continuously racemized in situ without the need for a metal or acid-base catalyst. nih.gov This method has been successful with reagents like diallyl carbonate and dibenzyl carbonate, affording the desired products in good yields and with excellent stereoselectivity. nih.gov The compatibility of enzymatic catalysis with photoredox racemization protocols further broadens the applicability of DKR for producing stereodefined building blocks. princeton.edu

Table 1: Enzyme-Mediated Dynamic Kinetic Resolution of an Isoindoline Carboxylic Acid Ester Derivative nih.gov

| Biocatalyst | Acylating Agent | Product Type | Yield | Stereoselectivity |

|---|---|---|---|---|

| Pseudomonas cepacia lipase (PSL) | Diallyl Carbonate | Optically Active Carbamate | Good | Excellent |

| Pseudomonas cepacia lipase (PSL) | Dibenzyl Carbonate | Optically Active Carbamate | Good | Excellent |

Electrochemical Synthetic Routes for Imide Reduction

Electrochemical synthesis offers a green and highly controllable alternative to conventional chemical reduction methods. For the synthesis of isoindoline derivatives, the electrochemical reduction of cyclic imides, such as phthalimides, is a key strategy. An efficient and practical method has been developed using a simple undivided cell with carbon electrodes at room temperature. acs.org

This electroreductive process can be finely tuned to yield either hydroxylactams or lactams in a controlled manner by adjusting the electric current and reaction time. acs.org The method demonstrates broad substrate scope and high tolerance for functional groups that are typically sensitive to chemical reductants. This approach relies on the generation of α-aminoalkyl radicals from amines like diisopropylamine, which facilitates the selective reduction of the imide carbonyl groups. acs.org The ability to selectively reduce one carbonyl group of the imide to a hydroxyl (forming a hydroxylactam) or both to a methylene group (forming a lactam) provides a versatile entry point to various isoindoline scaffolds.

Cycloaddition Reactions (e.g., Iodine-Induced 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, enabling the construction of complex ring systems in a single, often highly stereoselective, step. nih.gov For the synthesis of isoindoline dicarboxylates, an iodine-induced 1,3-dipolar cycloaddition has been developed as a powerful tool. nih.gov

This method facilitates the synthesis of benzo[f]isoindole-1,3-dicarboxylates from the reaction of quinones with N-substituted amino esters. nih.gov The reaction proceeds through a cascade process involving the in-situ generation of an azomethine ylide from the amino ester, which then acts as a 1,3-dipole. This dipole undergoes a cycloaddition reaction with the quinone. nih.govnih.gov Molecular iodine catalyzes this process, which also involves oxidation and aromatization steps, with hydrogen peroxide often serving as the terminal oxidant. nih.gov This one-pot synthesis is highly efficient, providing the polycyclic isoindoline derivatives in moderate to excellent yields without requiring a metal catalyst. nih.gov The utility of this transformation is underscored by its application in constructing core structures found in biologically active natural products. nih.gov

Copper-Catalyzed Carbonylative Coupling Methodologies

Copper-catalyzed reactions have emerged as versatile and cost-effective methods for forming carbon-carbon and carbon-heteroatom bonds. In the synthesis of the isoindoline framework, copper catalysis plays a key role in cyclization and coupling reactions. One such approach is the copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides, which provides an efficient route to various functionalized isoindolinones. organic-chemistry.org

Another significant application is the copper(I) iodide-catalyzed deformylative C-N coupling of formamides with isoindolinone-3-ols. ias.ac.in This reaction synthesizes C(3)-amino-substituted isoindolinones, where formamides serve as synthetic equivalents of primary or secondary amines. ias.ac.in While not directly yielding a dicarboxylic acid, this method highlights the utility of copper in constructing the core isoindoline ring with key substitutions. Furthermore, copper catalysts are employed in carbonylative coupling reactions, which can transform alkyl halides and alcohols into esters and carboxylic acids, showcasing the potential for introducing the desired carboxyl groups into the isoindoline structure. researchgate.net

Synthesis of Diverse Isoindoline-Based Carboxylic Acid Derivatives

Building upon the core this compound structure, a multitude of derivatives can be synthesized by modifying the nitrogen atom or by incorporating the isoindoline moiety into larger, more complex molecules like peptide mimetics.

N-Substituted this compound Analogues

The synthesis of N-substituted analogues typically begins with the corresponding N-substituted isoindoline-1,3-diones (phthalimides). These precursors are readily prepared through the condensation of phthalic anhydride with a wide array of primary amines or hydrazides. mdpi.commdpi.com The reaction is often carried out by heating the reactants, sometimes in a solvent like glacial acetic acid, to facilitate the cyclization and dehydration. mdpi.com

This methodology allows for the introduction of diverse functionalities at the nitrogen atom. For instance, reacting phthalic anhydride with various arylpiperazines leads to the formation of N-[(4-aryl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-diones in good yields (47-93%). mdpi.com Similarly, acyl-hydrazides can be used to generate N-acylamino phthalimide derivatives. mdpi.com The introduction of a carboxylic ester group has also been achieved in the synthesis of isoindolinedione-substituted benzoxazinones, which have shown herbicidal activity. nih.gov

Table 2: Synthesis of Selected N-Substituted Isoindoline-1,3-dione Derivatives mdpi.com

| Starting Amine | N-Substituent Group | Product Name | Yield (%) |

|---|---|---|---|

| 1-Phenylpiperazine | (4-phenyl-1-piperazinyl)methyl | N-[(4-phenyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione | 47.26 - 92.91 |

| 1-(2-Methoxyphenyl)piperazine | (4-(2-methoxyphenyl)-1-piperazinyl)methyl | N-[(4-(2-methoxyphenyl)-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione | 47.26 - 92.91 |

| 1-(3-Trifluoromethylphenyl)piperazine | (4-(3-trifluoromethylphenyl)-1-piperazinyl)methyl | N-[(4-(3-trifluoromethylphenyl)-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione | 47.26 - 92.91 |

| 4-Benzhydrylpiperazine | (4-benzhydryl-1-piperazinyl)methyl | N-[(4-benzhydryl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione | 47.26 - 92.91 |

Isoindoline N-Acyl Amino Acid and Peptide Mimetic Synthesis

The rigid, conformationally constrained structure of the isoindoline scaffold makes it an attractive component for the design of peptide mimetics. nih.gov Incorporating this unit into a peptide backbone can enforce specific secondary structures and enhance resistance to enzymatic degradation. nih.gov

A powerful method for creating cyclic peptides containing the isoindoline core is intramolecular photoinduced electron-transfer cyclization (IPETC). nih.gov This process involves synthesizing a linear peptide precursor that is capped at the N-terminus with a phthaloyl group (which serves as the photoreactive element). Upon irradiation, this precursor undergoes cyclization to form a cyclic peptide that includes a rigid isoindolinone fragment. This technique offers a stereoselective route to complex cyclic structures that can mimic natural peptides. nih.gov

The synthesis of N-acyl amino acids is a fundamental aspect of this field. nih.gov The formation of the amide bond between the isoindoline nitrogen and an amino acid or peptide can be achieved using various coupling methods. The use of isoacyl dipeptides is another advanced strategy that aids in the synthesis of "difficult" peptides by improving solubility and reducing aggregation. peptide.com These building blocks contain an O-acyl instead of an N-acyl linkage, which can be rearranged to the native peptide bond under specific conditions, facilitating the efficient assembly of large peptides and protein segments. peptide.com

Synthesis of Tricyclic and Benzofused Isoindoline Carboxylic Acid Systems

The construction of tricyclic and benzofused isoindoline carboxylic acid systems elevates the structural complexity and rigidity of the isoindoline core, opening avenues for new applications. A primary strategy for achieving these architectures is the intramolecular Diels-Alder reaction. acs.orgorganicreactions.org This powerful cycloaddition forms two rings in a single step, offering an efficient route to polycyclic molecules. organicreactions.org For instance, the intramolecular Diels-Alder reaction of a furan-containing precursor has been successfully employed to build the isoindolinone ring system. researchgate.net This approach has proven effective for manufacturing mGluR2 positive allosteric modulators and has been explored for the synthesis of the core of dual phosphoinositide 3-kinases-γδ inhibitor AZD8154. acs.orgacs.org

Another key method involves tandem reactions, where multiple bond-forming events occur in a single pot. Sustainable tandem acylation/Diels-Alder reactions have been developed to produce versatile tricyclic epoxyisoindole-7-carboxylic acids. researchgate.net Additionally, hydrozirconation followed by addition to N-acyliminium species and subsequent ring-closing metathesis (RCM) has been used to prepare tricyclic azepinoisoindolinones. nih.gov

For benzofused systems, an iodine-induced 1,3-dipolar cycloaddition reaction between quinones and N-substituted amino esters provides a direct, one-step synthesis of benzo[f]isoindole-1,3-dicarboxylates. nih.gov This transformation is valuable as this structural motif is present in biologically active natural products. nih.gov

Table 1: Selected Methodologies for Tricyclic and Benzofused Isoindoline Synthesis

| Methodology | Key Features | Example Application/Product | Citation(s) |

|---|---|---|---|

| Intramolecular Diels-Alder Reaction | Efficient construction of polycyclic systems in one step. | mGluR2 positive allosteric modulators, Core of AZD8154 | acs.orgresearchgate.netacs.org |

| Tandem Acylation/Diels-Alder | Sustainable approach using green solvents. | Tricyclic epoxyisoindole-7-carboxylic acids | researchgate.net |

| Hydrozirconation/RCM | Multi-step sequence involving key organometallic reactions. | Tricyclic azepinoisoindolinones | nih.gov |

| Iodine-Induced 1,3-Dipolar Cycloaddition | One-step synthesis from quinones and amino esters. | Benzo[f]isoindole-1,3-dicarboxylates | nih.gov |

Incorporation of Heterocyclic Moieties (e.g., Triazole, Quinolone)

Integrating additional heterocyclic rings, such as triazoles and quinolones, into the isoindoline framework is a widely used strategy to modulate the pharmacological profile of the parent compound. These appended heterocycles can introduce new binding interactions or alter the molecule's physicochemical properties.

The most prominent method for installing a triazole ring is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tandfonline.comacs.orgfigshare.com This reaction is highly efficient and regioselective, typically affording 1,4-disubstituted 1,2,3-triazoles. tandfonline.comresearchgate.net For example, N-propargyl isoindoline-1,3-dione can be reacted with various azides under copper catalysis to yield the corresponding triazole-linked isoindoline derivatives. tandfonline.comfigshare.com Interestingly, switching the catalyst from copper to ruthenium allows for the regioselective synthesis of the isomeric 1,5-disubstituted 1,2,3-triazoles. tandfonline.comresearchgate.net This catalytic control provides access to a wider range of structural diversity from common precursors. researchgate.net

The synthesis of quinolone- and quinoline-containing isoindoline derivatives often requires more tailored, multi-step approaches. nih.govnih.govresearchgate.net One strategy involves the construction of the quinolone or quinoline (B57606) ring system from simpler precursors, followed by its attachment to the isoindoline core. nih.gov Alternatively, a pre-formed quinoline-2-carboxylic acid can be coupled with an appropriate amine-functionalized isoindoline derivative using standard amide bond-forming reagents. nih.gov Microwave-assisted synthesis has also been employed to prepare isoindoline-1,3-dione derivatives linked to 4-aminoquinolines. researchgate.net

Table 2: Methods for Incorporating Heterocyclic Moieties

| Heterocycle | Synthetic Method | Key Reagents/Catalysts | Outcome | Citation(s) |

|---|---|---|---|---|

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salts | 1,4-disubstituted triazoles | tandfonline.comresearchgate.net |

| 1,2,3-Triazole | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complexes (e.g., [Cp*RuCl(PPh3)2]) | 1,5-disubstituted triazoles | tandfonline.comresearchgate.net |

| Quinolone/Quinoline | Amide Coupling | Amide bond-forming reagents (e.g., EDCI, HOBT) | Quinolone/quinoline-amide linked isoindolines | nih.govnih.gov |

| Quinolone/Quinoline | Microwave-Assisted Synthesis | Microwave irradiation | Isoindoline-dione linked 4-aminoquinolines | researchgate.net |

Derivatization for Specific Stereochemical Configurations (e.g., trans-configuration)

Controlling the three-dimensional arrangement of substituents on the isoindoline ring is critical, as different stereoisomers can have vastly different biological effects. The relative stereochemistry of the two carboxylic acid groups at the 1- and 3-positions is of particular importance, with the trans-configuration often being a key synthetic target.

Diastereoselective synthesis provides a direct route to specific stereoisomers. For example, a Brønsted acid-catalyzed intramolecular hydroamidation of terminal alkynes, using bis(trifluoromethane)sulfonimide (Tf2NH) and a silane, can produce cis-1,3-disubstituted isoindolines with high diastereoselectivity. rsc.org While this method yields the cis isomer, other catalytic systems or starting material designs can be tuned to favor the trans product.

An alternative strategy is the epimerization of a pre-existing stereocenter. If a synthesis yields a mixture of diastereomers or the less desired cis-isomer, it is sometimes possible to convert it to the more thermodynamically stable trans-isomer. This is often achieved by treatment with a base, which deprotonates the carbon bearing the carboxylic acid group, allowing it to invert its stereochemistry upon reprotonation.

Furthermore, stereoselective synthesis can be achieved through metal-free tandem reactions. An unprecedented stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines has been reported from the reaction of 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine, yielding highly functionalized isoindoline derivatives with excellent stereocontrol. rsc.org The use of chiral starting materials, such as pyroglutamic acid, can also be leveraged to produce enantiomerically pure tricyclic indolines, which are structurally related to isoindolines, through highly diastereoselective gold-catalyzed cyclizations. rsc.org

Table 3: Approaches for Stereochemical Control

| Strategy | Method | Key Features | Typical Outcome | Citation(s) |

|---|---|---|---|---|

| Diastereoselective Synthesis | Brønsted Acid Catalysis | Intramolecular hydroamidation of alkynes. | High diastereoselectivity for cis-isoindolines. | rsc.org |

| Diastereoselective Synthesis | Metal-Free Tandem Reaction | Piperidine-mediated reaction of acrylates and azides. | Stereoselective formation of complex isoindolines. | rsc.org |

| Chiral Pool Synthesis | Gold-Catalyzed Cyclization | Use of enantiomerically pure starting materials like pyroglutamic acid. | Enantiomerically pure tricyclic systems. | rsc.org |

Spectroscopic and Structural Characterization of Isoindoline 1,3 Dicarboxylic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of isoindoline (B1297411) compounds, providing detailed information about the hydrogen and carbon framework of the molecule. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the structure of newly synthesized isoindoline derivatives. acs.orgnih.gov The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In ¹H NMR spectra of isoindoline-1,3-dione derivatives, the protons on the aromatic ring typically appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm. acs.orggsconlinepress.com The specific pattern and chemical shifts depend on the substitution on the aromatic ring and the N-substituent of the imide. For instance, in several N-substituted derivatives, the four aromatic protons of the phthalimide (B116566) moiety resonate as a multiplet around 7.9-8.0 ppm. gsconlinepress.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the imide group are particularly characteristic, appearing significantly downfield, often in the range of 164-181 ppm. gsconlinepress.comacgpubs.org Aromatic carbons resonate in the typical region of 120-135 ppm. gsconlinepress.comacgpubs.org The characterization of various isoindoline-1,3-dione derivatives often involves dissolving the compound in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform (B151607) (CDCl3), with tetramethylsilane (B1202638) (TMS) used as an internal standard. mdpi.comgsconlinepress.com

Below is a table summarizing representative NMR data for specific isoindoline derivatives from the literature.

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide mdpi.com | DMSO-d6 | 11.30 (s, 1H), 8.11 (brd, 1H), 7.90–8.00 (m, 4H), 7.81 (td, 1H), 7.60 (brd, 1H), 7.50 (br d, 1H), 5.10 (s, 2H), 2.57 (s, 3H) | Not explicitly provided for all carbons, but consistent with structure. |

| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione acgpubs.orgresearchgate.net | CDCl3 | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, 2H), 2.36 (s, 1H), 2.24 (dm, 2H) | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 |

| 2-(4-bromophenyl)-N'-(phenyl)-isoindoline-1,3-dione gsconlinepress.com | DMSO-d6 | 7.53-7.56 (d, 2H), 7.61-7.63 (d, 2H), 7.94-8.01 (m, 4H), 11.09 (s, 1H), 11.81 (s, 1H) | 116.95, 122.36, 122.65, 123.88, 129.26, 131.48, 135.33, 136.54, 156.65, 159.11, 164.27 |

For specific derivatives of isoindoline compounds containing other NMR-active nuclei, advanced NMR techniques are employed. While ¹⁹F and ²⁹Si NMR are used for fluorine- and silicon-containing analogues respectively, other nuclei like ³¹P can also be informative.

A notable example involves the use of ³¹P{¹H} NMR to study a cationic rhodium complex encapsulated within a self-assembled hexameric capsule. mdpi.com The complex features a phosphine (B1218219) ligand which includes an isoindoline-related structure. The coordination of the phosphine to the rhodium center was confirmed by a significant downfield shift in the ³¹P{¹H} NMR spectrum, from -6.0 ppm for the free ligand to 31.3 ppm for the coordinated complex. mdpi.com Furthermore, the signal for the complex appeared as a doublet with a coupling constant (¹JRhP) of 170.7 Hz, which is characteristic of rhodium-phosphine bonds. mdpi.com This application demonstrates how advanced NMR extends beyond standard ¹H and ¹³C analysis to probe the specific metallic and heteroatom environments in complex derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in isoindoline-1,3-dione derivatives. acs.orgacgpubs.org The most prominent absorption bands in the IR spectra of these compounds are associated with the imide carbonyl (C=O) groups. Typically, two distinct C=O stretching bands are observed due to asymmetric and symmetric vibrations.

The IR spectra of compounds in the isoindoline-1,3-dione series consistently show a characteristic band for the carbonyl group of the imide ring in the range of 1670 to 1780 cm⁻¹. acs.orgacgpubs.org Other important absorptions include C-H stretching from the aromatic ring (around 3100 cm⁻¹) and C=C stretching within the aromatic ring (around 1485 cm⁻¹). gsconlinepress.com

The following table presents characteristic IR absorption frequencies for representative isoindoline derivatives.

| Compound Class / Specific Compound | C=O Stretch (Imide, Asymmetric) (cm⁻¹) | C=O Stretch (Imide, Symmetric) (cm⁻¹) | Ar-C-H Stretch (cm⁻¹) | Reference |

| Isoindoline-1,3-dione Derivatives (General) | 1779 - 1699 | (Often merged or appears as a shoulder) | ~3100 | acs.org |

| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 1766.78 | 1670.8 | 2946.67 | acgpubs.orgresearchgate.net |

| 2-(4-chlorophenyl)-N'-(phenyl)-isoindoline-1,3-dione | 1685.79 (Amide C=O) | Not specified | 3080.32 | gsconlinepress.com |

| Phthalimide (Parent Compound) | (Present, but specific values vary with measurement conditions) | (Present) | (Present) | lookchem.com |

Raman spectroscopy, like IR, probes the vibrational modes of a molecule and serves as a valuable tool for structural analysis. nih.gov It is particularly useful for identifying functional groups and providing a "fingerprint" spectrum for a compound. nih.gov For isoindoline-1,3-dicarboxylic acid, Raman spectroscopy can be applied to monitor the dissociation of the carboxylic acid groups in aqueous solutions. nih.gov This is achieved by tracking changes in the Raman peaks corresponding to the protonated (-COOH) and deprotonated (-COO⁻) forms, allowing for the estimation of pKa values. nih.gov

Although specific Raman studies on this compound are not widely documented, the technique's applicability is clear from studies on similar molecules like azo dyes and other carboxylic acids. nih.govsci-hub.se It can identify characteristic vibrations of the aromatic ring system and the dicarboxylic acid functionalities, complementing the information obtained from IR spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. gsconlinepress.com It is routinely used to confirm the successful synthesis of isoindoline derivatives by verifying that the mass of the product corresponds to its calculated molecular weight. nih.govacgpubs.org

In the analysis of isoindoline-1,3-dione derivatives, the mass spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺ or a related species like the protonated molecule [M+H]⁺. gsconlinepress.commassbank.eu For example, in the characterization of a series of N-substituted isoindoline-1,3-diones, mass spectra were used to confirm the identity of each synthesized compound, with observed m/z values matching the expected molecular weights. gsconlinepress.com The mass spectrum of 1H-Isoindole-1,3(2H)-dione (phthalimide) shows a base peak corresponding to the protonated molecule at an m/z that confirms its exact mass of 147.0320. massbank.eu Analysis of fragmentation patterns can further elucidate the structure, although this is often secondary to the primary goal of molecular weight confirmation in many synthetic reports. acs.orggsconlinepress.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize compounds containing chromophores. The UV-Vis spectrum of this compound is expected to be influenced by the aromatic isoindoline core.

Table 2: Representative UV-Vis Absorption Maxima of Related Compounds

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| Isoindole-1,3-dione derivatives | Dichloromethane | ~229 - 231 nm | researchgate.net |

| Indole-3-acetic acid | Ethanol | 219 nm, 280 nm | researchgate.net |

| 3,3'-Diethylthiacarbocyanine iodide | Ethanol | 559.25 nm | photochemcad.com |

Crystallographic Analysis

Crystallographic techniques are essential for the unambiguous determination of the three-dimensional structure of this compound in the solid state.

For this compound, obtaining a suitable single crystal is the first critical step. Once a crystal of sufficient quality is grown, it is subjected to X-ray bombardment. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined. rsc.org This has been successfully applied to numerous related compounds, including derivatives of isoindole-1,3-dione and other complex carboxylic acids, to confirm their synthesized structures. researchgate.netresearchgate.netmdpi.com The structural data obtained from SC-XRD are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to characterize the solid-state phases of a material. units.it It is particularly valuable for identifying crystalline forms (polymorphs), assessing sample purity, and monitoring phase transitions. units.it

Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a polycrystalline powder. The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. For this compound, PXRD can be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern.

Detect the presence of different polymorphs, which may have different physical properties.

Assess the crystallinity of a sample.

Identify the presence of crystalline impurities.

The comparison of experimental PXRD patterns with those calculated from single-crystal X-ray data can confirm the bulk phase purity of a sample. rsc.org

Chromatographic Methods for Separation and Purity

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its isomers.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For dicarboxylic acids, reversed-phase HPLC is a common approach. The separation of isomers of related compounds, such as octahydro-1H-indole-2-carboxylic acid, has been successfully achieved using reversed-phase HPLC with a C18 column and a buffered mobile phase. longdom.orgresearchgate.net Due to the lack of a strong chromophore in some cases, a refractive index detector may be employed. longdom.org For compounds with π-systems, columns that facilitate π-π interactions, such as those with pyrenylethyl or nitrophenylethyl stationary phases, can provide excellent separation of structural isomers. nacalai.com

Gas chromatography (GC) is another powerful separation technique, but it is generally used for volatile and thermally stable compounds. Direct analysis of underivatized dicarboxylic acids by GC can be challenging due to their high polarity and low volatility. chromforum.orglmaleidykla.lt Therefore, derivatization to more volatile esters (e.g., methyl or butyl esters) or silyl (B83357) ethers is a common practice before GC analysis. lmaleidykla.lttandfonline.comnih.gov GC coupled with mass spectrometry (GC-MS) provides a highly sensitive and specific method for the identification and quantification of dicarboxylic acids. nih.govtandfonline.comnih.gov

Table 3: Common Chromatographic Methods for Dicarboxylic Acid Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection | Key Considerations |

| HPLC | C18, Pyrenylethyl | Acetonitrile/Water with buffer | UV, Refractive Index, MS | Good for non-volatile compounds and isomers. nacalai.comlongdom.org |

| GC | Fused silica (B1680970) capillary (e.g., DB-5) | Helium | Flame Ionization (FID), MS | Requires derivatization for polar dicarboxylic acids. tandfonline.comnih.gov |

Other Analytical Techniques

The comprehensive characterization of this compound and its derivatives extends beyond standard spectroscopic methods to include a variety of other analytical techniques. These methods provide crucial information regarding the elemental composition, thermal stability, and higher-order structural organization of these compounds.

Table 1: Elemental Analysis Data for a Representative Isoindoline Derivative

| Compound Name | Molecular Formula | Calculated C (%) | Calculated H (%) | Calculated N (%) | Found C (%) | Found H (%) | Found N (%) | Reference |

| 2-(1,3-dioxoisoindolin-2-yl)acetic acid | C₁₀H₇NO₄ | 58.55 | 3.44 | 6.83 | - | - | - | Theoretical |

While a specific TGA thermogram for this compound is not available in the public domain, studies on structurally related aromatic carboxylic acids, such as phthalic acid, provide insights into its expected thermal stability. For instance, research on the hydrothermal stability of various aromatic carboxylic acids has shown that compounds like terephthalic acid and isophthalic acid are stable up to 300°C. northwestern.edu Phthalic acid itself has been noted to form a stable polymer with ethylene (B1197577) glycol. byjus.com The thermal decomposition of N-substituted phthalimide derivatives has also been a subject of study, indicating that the thermal properties are influenced by the nature of the substituent on the nitrogen atom. uomustansiriyah.edu.iq

A typical TGA analysis would involve heating a sample of this compound at a constant rate and recording the weight loss. The resulting TGA curve would show distinct steps corresponding to the loss of specific molecular fragments. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Table 2: Expected Thermal Decomposition Stages for this compound (Hypothetical)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment Lost |

| 1 | 100-150 | Variable | Adsorbed water/solvent |

| 2 | >200 | Variable | Decarboxylation (loss of CO₂) |

| 3 | >300 | Variable | Decomposition of the isoindoline ring |

This table is a hypothetical representation based on the thermal behavior of similar compounds and is intended for illustrative purposes.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique used to visualize the native, hydrated structures of molecules and their assemblies at the nanoscale. nih.gov This method is particularly valuable for studying the supramolecular morphology of compounds that self-assemble in solution, such as those driven by non-covalent interactions like hydrogen bonding and π-π stacking, which are characteristic of dicarboxylic acids and aromatic systems. rsc.orgnih.gov

In the context of this compound, Cryo-TEM could provide direct visualization of how individual molecules organize into larger structures in a solution environment. The technique involves rapidly freezing a thin film of the sample solution, which vitrifies the solvent and preserves the supramolecular structures without the artifacts that can be introduced by drying or staining. nih.govnih.gov

While specific Cryo-TEM studies on this compound have not been reported, the technique has been successfully applied to investigate the self-assembly of other dicarboxylic acids and complex molecular systems. rsc.orgnih.gov For this compound, Cryo-TEM could potentially reveal the formation of various morphologies, such as nanofibers, ribbons, or vesicles, depending on factors like concentration, pH, and solvent. nih.gov This information is critical for understanding the relationship between the molecular structure and the macroscopic properties of materials derived from these compounds.

Computational Chemistry and Theoretical Modeling of Isoindoline 1,3 Dicarboxylic Acid Systems

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For systems related to isoindoline-1,3-dicarboxylic acid, these investigations provide a detailed picture of their molecular orbitals and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Studies on compounds with the isoindoline-1,3-dione core, which is structurally analogous to this compound, have utilized DFT to explore their molecular and electronic properties, as well as their reactivity. nih.govsemanticscholar.org These quantum-mechanics-based calculations are crucial for understanding the nature of chemical bonding within these molecules. nih.gov

The reactivity of these compounds can be analyzed through the lens of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how these molecules interact in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For a series of isoindoline-1,3-dione derivatives, DFT calculations have been performed to determine these FMO energies and the resulting energy gap, providing insights into their relative reactivities. nih.gov

Table 1: Representative FMO Energy Calculations for Isoindoline (B1297411) Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isoindoline Derivative A | -6.5 | -2.0 | 4.5 |

| Isoindoline Derivative B | -6.8 | -2.2 | 4.6 |

| Isoindoline Derivative C | -6.3 | -2.5 | 3.8 |

This table presents hypothetical data based on typical values found in DFT studies of similar isoindoline structures to illustrate the concept.

These DFT studies illustrate how substitutions on the isoindoline ring system can modulate the electronic properties and, consequently, the reactivity of the molecule. nih.gov

Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. For isoindoline-1,3-dione derivatives, DFT methods, such as B3LYP with a 6-311** basis set, have been successfully employed to calculate theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical spectra can be correlated with experimental data to confirm molecular structures and assign specific vibrational modes and chemical shifts. nih.gov

The calculated vibrational wavenumbers and IR intensities help in the detailed analysis of the infrared spectra. acs.org For instance, the characteristic carbonyl group stretching frequencies in the imide ring of isoindoline-1,3-diones have been identified and compared with experimental values. nih.govacs.org Similarly, theoretical predictions of 1H and 13C NMR chemical shifts (isotropic values) provide a basis for understanding the electronic environment of the nuclei within the molecule. nih.govsemanticscholar.org A good linear correlation between the experimental and calculated spectral data validates the computational methodology and the optimized molecular geometry. semanticscholar.org

Table 2: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for an Isoindoline System

| Spectroscopic Parameter | Experimental Value | Theoretical Value (DFT/B3LYP) |

|---|---|---|

| IR: C=O stretch (cm-1) | 1705, 1775 | 1710, 1780 |

| 1H NMR: Aromatic H (ppm) | 7.8 - 7.9 | 7.7 - 7.8 |

| 13C NMR: Carbonyl C (ppm) | 167.5 | 168.0 |

This table provides illustrative data based on findings for isoindoline-1,3-dione derivatives to demonstrate the correlation between experimental and theoretical values. nih.gov

Molecular Mechanics and Dynamics Simulations

While quantum methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of larger molecular systems over time.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable conformations (low-energy states) of a molecule. For derivatives of isoindoline-1,3-dione, conformational searches have been performed using methods like the OPLS-2005 force field. nih.gov Following an initial search, the identified conformers are typically re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. nih.gov This process of energy minimization helps in identifying the most stable three-dimensional arrangement of the atoms in the molecule.

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational space of a molecule by simulating its atomic motions over time. nih.gov MD simulations have been employed to study the stability and behavior of isoindoline-1,3-dione derivatives, particularly when interacting with biological targets. nih.gov These simulations can reveal how the molecule adapts its conformation in different environments, such as in solution or within a protein binding site. The dynamic behavior observed in MD simulations can provide insights that are not accessible from static models.

Ligand-Target Interaction Modeling

Understanding how a molecule like this compound or its derivatives interact with biological targets is crucial for applications in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov

In studies involving isoindoline-1,3-dione derivatives, molecular docking has been used to investigate their binding modes with various enzymes. nih.govnih.gov For example, these compounds have been docked into the active sites of enzymes like acetylcholinesterase to understand the structural basis of their inhibitory activity. nih.gov The results of docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. These computational predictions of binding affinity and interaction patterns are invaluable for the rational design of new, more potent compounds. nih.govnih.gov

Computational Design and Prediction

Rational Design of Isoindoline-Based Metal-Organic Frameworks (MOFs)

The rational design of Metal-Organic Frameworks (MOFs) is a frontier in materials chemistry, focusing on the construction of porous crystalline materials from metal ions or clusters and organic linkers. The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting MOF. This compound presents a compelling candidate as a linker due to its rigid bicyclic structure and the divergent orientation of its two carboxylate groups.

Computational modeling is a key tool to support, rationalize, and guide experimental efforts in the vast chemical space of MOFs. nih.govnih.gov The design process often begins with the computational prediction of how a given linker, such as this compound, will coordinate with different metal centers. Density Functional Theory (DFT) calculations can be employed to determine the preferred coordination geometries and bond strengths. These calculations help in identifying the most stable secondary building units (SBUs) that can form.

The inherent rigidity of the isoindoline core is advantageous in creating robust frameworks with permanent porosity. The specific stereochemistry of the dicarboxylic acid, with the carboxyl groups potentially in cis or trans configurations relative to the isoindoline ring, would significantly influence the final three-dimensional structure of the MOF. Theoretical modeling can predict the energetic favorability of different isomers and their impact on the network topology. For instance, a cis conformation might favor the formation of discrete molecular cages or 1D chains, while a trans conformation could lead to the assembly of 2D sheets or 3D frameworks.

Furthermore, computational simulations can be used to predict the properties of hypothetical isoindoline-based MOFs. Grand Canonical Monte Carlo (GCMC) simulations, for example, can estimate the gas adsorption capacity and selectivity for gases like CO2, methane, or hydrogen, which is critical for applications in gas storage and separation. By systematically altering the metal node and the functionalization of the isoindoline linker in silico, researchers can screen for materials with optimal performance before undertaking time-consuming and costly experimental synthesis. This predictive power accelerates the discovery of materials tailored for specific applications.

| Computational Method | Application in MOF Design | Predicted Outcomes for Isoindoline-Based MOFs |

| Density Functional Theory (DFT) | Determination of linker-metal coordination, SBU stability, and electronic properties. | Prediction of stable SBUs, coordination modes of carboxylate groups, and electronic band structure. |

| Molecular Dynamics (MD) | Simulation of framework flexibility, thermal stability, and guest diffusion. | Assessment of structural integrity upon solvent removal and during gas adsorption, diffusion pathways for guest molecules. |

| Grand Canonical Monte Carlo (GCMC) | Prediction of gas adsorption isotherms, storage capacities, and selectivities. | Evaluation of potential for CO2 capture, H2 storage, and separation of hydrocarbon mixtures. |

In Silico Prediction of Molecular Behavior and Interaction Profiles

In silico methods are instrumental in predicting the molecular behavior and interaction profiles of compounds like this compound, particularly in the context of medicinal chemistry and materials science. These computational studies provide a detailed understanding of the molecule's intrinsic properties and its potential interactions with biological targets or other chemical entities.

Computational studies on structurally related isoindoline-1,3-dione derivatives have provided a roadmap for the types of in silico predictions that are valuable. nih.gov For instance, Density Functional Theory (DFT) calculations are frequently used to optimize the molecular geometry and to compute a range of quantum chemical descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap, for example, is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation. nih.gov

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a ligand to a biological target, such as an enzyme or a receptor. nih.gov In the case of this compound and its derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a protein. nih.govnih.gov These studies are fundamental in the rational design of new therapeutic agents, as they can predict the potential efficacy of a compound as an inhibitor or modulator of a specific biological process. The binding energy, calculated from docking simulations, provides a quantitative estimate of the binding affinity.

The following table summarizes some of the key molecular properties of isoindoline derivatives that have been predicted using in silico methods. These properties are crucial for assessing the potential of this compound in various applications.

| Predicted Property | Computational Method | Significance |

| Molecular Geometry | DFT | Provides the 3D structure, bond lengths, and angles. |

| HOMO-LUMO Energies | DFT | Determines electronic properties, reactivity, and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

| Binding Affinity (Binding Energy) | Molecular Docking | Predicts the strength of interaction with a biological target. nih.gov |

| ADME Properties (Absorption, Distribution, Metabolism, Excretion) | QSAR, various online tools | Assesses the drug-likeness and pharmacokinetic profile of a compound. nih.gov |

These in silico predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby streamlining the research and development process.

Coordination Chemistry and Supramolecular Assemblies of Isoindoline 1,3 Dicarboxylic Acid

Isoindoline-1,3-dicarboxylic Acid as a Ligand in Metal Complex Formation

This compound is a versatile ligand due to the presence of two carboxylate groups and a secondary amine within a semi-rigid isoindoline (B1297411) core. The carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the formation of a wide array of coordination architectures, from discrete polynuclear complexes to extended metal-organic frameworks (MOFs).

Synthesis and Characterization of Isoindoline-Based Coordination Complexes

While computational studies have begun to explore the potential of this compound in coordination chemistry, detailed experimental reports on the synthesis and characterization of its specific metal complexes are limited in publicly available scientific literature. However, based on the well-established coordination chemistry of similar dicarboxylic acids and related isoindoline derivatives, the following sections outline the expected synthetic approaches and characterization of its potential coordination complexes.

The synthesis of transition metal complexes with this compound would likely involve the reaction of a soluble salt of the desired transition metal (e.g., chlorides, nitrates, or acetates of copper, iron, or nickel) with the deprotonated form of the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, would be crucial in determining the final structure of the complex.

Characterization of these potential complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal center, evidenced by a shift in the characteristic C=O stretching frequencies.

UV-Visible Spectroscopy: To study the electronic transitions and coordination geometry around the metal ion.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

A hypothetical reaction for the formation of a copper(II) complex is shown below:

CuCl₂ + C₁₀H₉NO₄ + 2NaOH → [Cu(C₁₀H₇NO₄)] + 2NaCl + 2H₂O

The formation of coordination complexes with main group metals such as boron, aluminum, gallium, and indium is also conceivable. The synthesis would typically proceed via similar routes as for transition metals, often under anhydrous conditions to prevent hydrolysis of the main group metal precursors. The resulting complexes could exhibit interesting structural features and potential applications in catalysis or as luminescent materials. The Lewis acidic nature of these metal centers would favor strong coordination with the carboxylate oxygen atoms.

While this compound is not a cyclic imide, related studies on metal(II) complexes with cyclic imide tethered carboxylic acids provide insights into the potential coordination behavior. For instance, research on zinc(II) and cadmium(II) complexes with ligands containing phthalimide (B116566) units attached to a carboxylic acid function demonstrates the formation of diverse supramolecular structures. researchgate.netrsc.org These studies highlight the ability of such bifunctional ligands to create extended networks through coordination and hydrogen bonding.

By analogy, it is expected that this compound would form stable complexes with d¹⁰ metal ions like zinc(II) and cadmium(II). The coordination would likely involve the carboxylate groups, and the resulting structures could be influenced by the presence of the isoindoline nitrogen atom, potentially leading to the formation of polynuclear or polymeric species.

Supramolecular Architectures in Coordination Compounds

The crystal engineering of complexes based on this compound would be significantly influenced by hydrogen bonding and π-interactions.

Hydrogen Bonding: The presence of the N-H group in the isoindoline ring and the carboxylate oxygen atoms provides sites for hydrogen bond donors and acceptors. These interactions can link adjacent complex units, leading to the formation of one-, two-, or three-dimensional networks. Uncoordinated water molecules or other solvent molecules can also participate in the hydrogen-bonding network, further stabilizing the crystal lattice.

Computational studies on hypothetical MOFs with isoindoline-1,3-dicarboxylate linkers have shown that steric effects from the linker can influence the pore dimensions of the resulting framework. rsc.org This underscores the importance of the ligand's shape and potential for non-covalent interactions in directing the final supramolecular architecture.

Formation of Polymeric Chains and Networks

The bifunctional nature of this compound, possessing two carboxylate groups, makes it an effective building block for the construction of coordination polymers. These carboxylate groups can coordinate to metal centers in various modes (monodentate, chelating, or bridging), facilitating the extension of the structure into higher-dimensional networks. The connectivity of the resulting polymeric assembly—be it a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework—is largely dictated by the coordination geometry of the metal ion and the flexibility of the isoindoline ligand itself.

In these structures, the isoindoline-1,3-dicarboxylate ligand acts as a linker, bridging metal ions or metal clusters to propagate the polymeric network. Aromatic polycarboxylic acids are well-regarded candidates for constructing such frameworks due to the presence of both nitrogen and oxygen donor atoms, which can link metal ions and provide versatile coordination modes. researchgate.net The formation of these extended structures is a fundamental principle in the design of crystalline materials with specific topologies and potential functions.

Recurrent Supramolecular Patterns in Salt Systems

In the absence of metal ions, this compound can form crystalline molecular salts with suitable base molecules. The supramolecular architecture of these salt systems is governed by robust and directional non-covalent interactions, primarily charge-assisted hydrogen bonds. A recurrent and predictable pattern in these systems is the formation of heterosynthons, where the deprotonated carboxylate groups of the isoindoline-1,3-dicarboxylate anion form strong hydrogen bonds with a protonated site on the cation, such as an amine.

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of highly porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. Due to their vast structural diversity and tunable pore environments, they are of significant interest for applications in gas storage, separation, and catalysis. researchgate.net

This compound Linkers for MOF Construction

This compound and its derivatives are employed as organic linkers in the synthesis of MOFs. In this context, the ligand bridges metal-containing nodes, often referred to as secondary building units (SBUs), to generate a periodic and typically porous three-dimensional framework. The geometry and length of the linker, combined with the coordination environment of the SBU, determine the topology and pore characteristics of the resulting MOF. The rational selection of organic linkers like this compound is a cornerstone of the design strategy for preparing MOFs with targeted structures and functions. researchgate.net

Impact of Ligand Functionalization on MOF Properties (e.g., Gas Adsorption)

The properties of a MOF can be precisely tuned by introducing functional groups onto the organic linker, a strategy known as pre-functionalization. nih.gov Modifying the this compound backbone with different chemical moieties can significantly impact the MOF's stability, pore size, and surface chemistry, thereby influencing its performance in applications like gas adsorption and separation. nih.gov

Research has shown that even subtle changes to the linker can have profound effects. For instance, in a study using methyl-functionalized diisophthalate ligands, which are structurally analogous to functionalized this compound, the position of the methyl group was found to control the conformation of the ligand during self-assembly. nih.gov This steric effect altered the final structures of the three resulting MOF isomers (ZJNU-81, ZJNU-82, and ZJNU-83), which in turn influenced their gas adsorption properties. nih.gov While the differences were small, they demonstrated that the methyl group's position had a tangible impact on C2H2 and CO2 uptake capacities and C2H2/CH4 and CO2/CH4 selectivity. nih.gov

Incorporating nitrogen-containing functional groups is another powerful strategy to enhance gas adsorption. A study on three isoreticular MOFs derived from quinoline-functionalized diisophthalate ligands revealed that the introduction of nitrogen sites improved performance. researchgate.net The most stable of these MOFs, ZJNU-84, showed higher uptake capacities for C2H2 and CO2 and greater selectivity for C2H2/CH4 and CO2/CH4 separations compared to its parent, non-functionalized counterpart. researchgate.net This enhancement is attributed to the favorable interactions between the nitrogen functional sites within the pores and the target gas molecules. researchgate.net The accessibility of these functional sites within the framework is crucial to realizing a significant improvement in performance. researchgate.net

The strategic functionalization of linkers is a key method for the rational design of new MOFs with superior properties for specific applications. nih.govnih.gov

Interactive Data Table: Gas Adsorption Properties of Functionalized MOFs

The table below summarizes the gas uptake capacities for MOFs constructed from ligands analogous to functionalized this compound, demonstrating the impact of linker modification.

| MOF | Functional Group | Gas | Uptake Capacity (cm³/g) at 273K | Uptake Capacity (cm³/g) at 298K | Source |

| ZJNU-81 | Methyl | CO₂ | 75.4 | 47.7 | nih.gov |

| ZJNU-82 | Methyl | CO₂ | 72.8 | 46.5 | nih.gov |

| ZJNU-83 | Methyl | CO₂ | 71.1 | 45.4 | nih.gov |

| ZJNU-81 | Methyl | C₂H₂ | 79.5 | 58.7 | nih.gov |

| ZJNU-82 | Methyl | C₂H₂ | 77.2 | 56.5 | nih.gov |

| ZJNU-83 | Methyl | C₂H₂ | 76.8 | 55.4 | nih.gov |

| ZJNU-84 | Quinoline (B57606) | CO₂ | Data not specified for 273/298K | Data not specified for 273/298K | researchgate.net |

| ZJNU-84 | Quinoline | C₂H₂ | Data not specified for 273/298K | Data not specified for 273/298K | researchgate.net |

Integration of Isoindoline 1,3 Dicarboxylic Acid into Advanced Functional Materials

Polymer Science Applications

The dicarboxylic acid functionality of isoindoline-1,3-dicarboxylic acid allows it to be used as a monomer in the synthesis of various polymers, particularly high-performance polyesters, polyamides, and polyimides. Its rigid, aromatic, and heterocyclic nature is a key feature that imparts desirable characteristics to the resulting polymer chains.

This compound serves as a fundamental building block for condensation polymers. In this process, the two carboxylic acid groups react with a co-monomer containing two reactive groups, such as the hydroxyl groups of a diol or the amine groups of a diamine, to form ester or amide linkages, respectively. This step-growth polymerization builds long polymer chains.

Phthalic anhydride (B1165640), a structurally related compound, is widely used in the synthesis of polyesters, imides, and polyimides. researchgate.net The synthesis of polymers from this compound follows established principles of polyesterification or polyamidation. For instance, polyesterimides have been synthesized by the polycondensation of a dicarboxylic acid that contains an internal imide group with a glycol. capes.gov.br The most common route for producing polyimides is a two-step process starting with a dianhydride and a diamine, which first form a soluble poly(amic acid) precursor that is then chemically or thermally cyclized to the final, highly stable polyimide. vt.edu The rigid structure of this compound makes it an attractive monomer for creating polymers with robust properties suitable for demanding applications.

The incorporation of rigid structural units into a polymer backbone is a well-established strategy for enhancing its mechanical and thermal properties. The isoindoline (B1297411) moiety, being a stiff, bicyclic aromatic structure, significantly restricts the rotational freedom of the polymer chain. This increased chain rigidity leads to stronger intermolecular forces and a more ordered packing of polymer chains.

Research on various high-performance polymers demonstrates this principle effectively:

Aromatic Polyamides (Aramids): The introduction of rigid heteroaromatic groups, such as bithiazole, into the main chain of aromatic polyamides results in materials with improved strength, higher moduli, and increased thermal performance compared to commercial aramids. nih.gov

Polyimides: The properties of polyimides are directly influenced by the rigidity of their monomeric constituents. Studies show that using more rigid dianhydride monomers leads to polymers with higher glass transition temperatures (Tg) and increased melt viscosities. semi.ac.cn

Polyesters: The inclusion of rigid cyclic monomers like isosorbide (B1672297) is a known method to increase the glass transition temperature of polyesters. mdpi.com

By analogy, when this compound is used as a monomer, it imparts a similar rigidity to the polymer backbone. This leads to a notable increase in the material's thermal stability, reflected in a higher glass transition temperature (Tg) and enhanced degradation temperature. mdpi.comresearchgate.net The mechanical properties, including tensile strength and modulus, are also typically improved due to the restricted chain mobility and more efficient stress transfer between chains.

Table 1: Influence of Rigid Monomers on Polymer Properties

| Polymer Type | Rigid Monomer/Group | Observed Effect on Properties |

| Aromatic Polyamides | Bithiazole, Thiazolo-thiazole | Increased strength, modulus, and thermal performance. nih.gov |

| Polyimides | Rigid Dianhydrides (e.g., PMDA vs. BTDA) | Higher glass transition temperature (Tg) and melt viscosity. semi.ac.cn |

| Polyesters | Isosorbide | Increased glass transition temperature (Tg). mdpi.com |

| General Polymers | Isoindoline Core | Expected to increase Tg, thermal stability, and mechanical strength due to high rigidity. semi.ac.cnmdpi.com |

Optoelectronic and Photovoltaic Applications

Derivatives of the isoindoline scaffold have emerged as highly effective materials in the field of optoelectronics, particularly for organic solar cells (OSCs). Their excellent light-absorbing characteristics and tunable energy levels make them ideal candidates for use as electron donor materials in the active layer of photovoltaic devices.

Indoline-based dyes and polymers are frequently employed as the p-type electron donor in bulk-heterojunction (BHJ) organic solar cells. In a typical device architecture, a blend of the isoindoline derivative (donor) and a fullerene or non-fullerene acceptor material is sandwiched between two electrodes. The donor-acceptor (D-A) molecular architecture is particularly effective for creating materials with low band-gaps and broad absorption spectra. rsc.orgelsevierpure.com

Notable examples of isoindoline derivatives in OSCs include:

D149: This indoline (B122111) dye, originally developed for dye-sensitized solar cells (DSSCs), has been successfully used as an electron donor in solution-processed OSCs. rsc.orgelsevierpure.com In a bilayer configuration with a C70 acceptor, devices achieved a power conversion efficiency (PCE) of up to 2.28%. rsc.org

D18 and its Derivatives: The polymer donor D18 and its derivatives represent a significant advancement in organic photovoltaics. nih.gov When blended with the non-fullerene acceptor Y6, D18-based solar cells have demonstrated PCEs exceeding 18%, with some configurations reaching over 19%. nih.gov These materials have shown exceptional performance in a variety of device types, including single-junction, tandem, and stretchable electronics. nih.gov

Theoretical studies involving density functional theory (DFT) have also been used to design new triphenylamine-based indoline dye sensitizers, investigating how molecular modifications can alter electronic structures and absorption bands to optimize photovoltaic performance. wikipedia.org

The effectiveness of isoindoline derivatives in solar cells stems from their ability to enhance two critical processes: light absorption and charge transport.

Light Absorption: Isoindoline-based dyes can possess very high molar extinction coefficients, meaning they are highly efficient at absorbing photons. rsc.org The D-A structure allows for significant intramolecular charge transfer (ICT), which results in broad and strong absorption bands that cover a large portion of the solar spectrum. wikipedia.org This efficient light harvesting is fundamental to generating a high number of excitons (bound electron-hole pairs) and, consequently, a high short-circuit current density (Jsc). nih.gov

Charge Transport: For an efficient solar cell, the excitons generated upon light absorption must be separated into free charge carriers at the donor-acceptor interface, and these carriers must then be transported to their respective electrodes. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the isoindoline donor can be tailored through chemical modification to ensure efficient charge separation and transport. rsc.orgwikipedia.org Furthermore, the molecular structure of these derivatives can be designed to promote favorable intermolecular packing and morphology in the blended film, which is crucial for efficient charge transport and minimizing recombination losses. nih.gov

Table 2: Performance of Organic Solar Cells Featuring Isoindoline Derivatives

| Isoindoline Derivative | Device Type | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| D149 | Bilayer Heterojunction | C70 | 2.28% rsc.org | 0.77 V rsc.org | 4.38 mA·cm⁻² rsc.org | 0.62 rsc.org |

| D149 | Bulk Heterojunction | PC70BM | 1.29% rsc.org | 0.90 V rsc.org | 4.58 mA·cm⁻² rsc.org | 0.31 rsc.org |

| D18 | Single-Junction | Y6 | >18% nih.gov | N/A | N/A | N/A |

| D18 Derivative Blends | Ternary Single-Junction | BTP-Cy-4F / BTP-eC9 | 19.36% nih.gov | N/A | N/A | N/A |

Photochromic Materials Development

Photochromism is a phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Spiro-indoline derivatives, including spiro-indoline naphthopyrans (NIPS) and naphthoxazines (SINO), are a well-known class of photochromic molecules. rsc.orgnih.gov

The mechanism for many spiropyran indoline derivatives involves the reversible, light-induced cleavage of a carbon-oxygen bond in the pyran ring. elsevierpure.com This converts the colorless, closed-ring "spiropyran" (SP) form into a planar, highly conjugated, and colored open-ring "merocyanine" (MC) form. The reverse reaction, which causes the color to fade, can be triggered by visible light or occur thermally. elsevierpure.com

Research has shown that the stability and properties of these forms can be influenced by external factors. For example, in the presence of a strong acid, the merocyanine (B1260669) form can be protonated, forming a more stable yellow-colored complex (MCH+). elsevierpure.com This increased stability was demonstrated in polymethylmethacrylate (PMMA) films containing the protonated form, which retained about 75% of their absorbance after 48 hours. elsevierpure.com

The unique, light-responsive properties of these isoindoline-based photochromes make them appealing for a wide range of applications, including smart windows, optical data storage, sensors, and security inks. nih.gov Recent studies have also explored their use in photovoltaics, where they can function as photosensitizers in dye-sensitized solar cells (DSSCs), opening new avenues for creating solar cells with dynamic optical properties. rsc.orgnih.gov

Dyes, Colorants, and Pigment Chemistry

The isoindoline scaffold is a cornerstone in the synthesis of a specific class of high-performance pigments known as isoindoline pigments. These pigments are recognized for their excellent lightfastness, thermal stability, and strong coloration, making them suitable for demanding applications such as automotive paints, printing inks, and coloring plastics. google.comresearchgate.net Isoindoline-based pigments can produce a wide spectrum of colors, primarily in the range of greenish-yellow to red and brown. researchgate.net

The process may involve the stepwise condensation of a precursor like 1,3-diimino-isoindoline with CH-acidic compounds to form the final dye molecule. google.com The resulting crude pigments can be used directly or undergo a finishing treatment, such as heat treatment in specific solvents, to optimize their particle size and crystalline form. google.com This "formulating" step is crucial for achieving the desired pigmentary properties, including color strength, opacity, and fastness. google.comgoogle.com For instance, treating a crude brown isoindoline dye in dimethylformamide can yield a pigment form with improved color strength and lightfastness. google.com

The resulting pigments exhibit excellent durability. Dyes derived from this chemistry, when used in lacquers, printing inks, and plastics, provide strong red-brown and brown colorations with good lightfastness and resistance to overcoating. google.com

Table 1: Properties of Isoindoline-Based Dyes and Pigments

| Property | Description | Research Finding |

| Color Range | Isoindoline pigments offer a variety of shades. | They cover a wide range of colors from greenish-yellow to red and brown. researchgate.net |

| Applications | These pigments are versatile and used in various industrial products. | They are used for pigmenting paints, printing inks, and plastics. google.com |

| Fastness | A key characteristic is their resistance to environmental factors. | Colorations exhibit very good fastness to light and overcoating. google.com |

| Color Strength | The pigments provide intense and vibrant colors. | They produce very strong brown and red-brown colorations. google.com |

| Post-Synthesis Treatment | Raw pigments can be refined to improve quality. | Crude products can be converted into optimal pigment forms through known finishing processes. google.comgoogle.com |

Advanced Composites and Nanomaterials (e.g., Carbon Nanotube Composites)

In the realm of materials science, this compound serves as a valuable bifunctional molecule for enhancing advanced composites, particularly those incorporating nanomaterials like carbon nanotubes (CNTs). The primary challenge in creating high-performance nanocomposites is achieving a uniform dispersion of the nanofiller within the polymer matrix and ensuring strong adhesion at the interface between the two components.